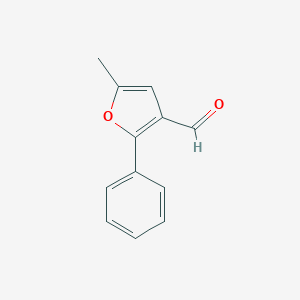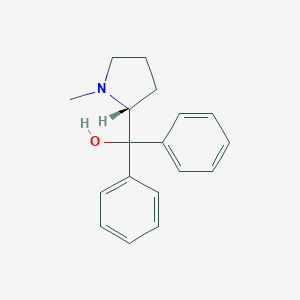
(R)-(1-Metilpirrolidin-2-il)difenilmetanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms . The presence of the diphenylmethyl group suggests that this compound may have aromatic properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods, including the reaction of amines with ketones or aldehydes .Chemical Reactions Analysis
Pyrrolidines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The presence of the diphenylmethyl group may influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidines are generally polar and can participate in hydrogen bonding . The diphenylmethyl group is likely to contribute to the compound’s hydrophobicity .Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
Este compuesto se utiliza en la síntesis de diversos productos farmacéuticos debido a su naturaleza quiral, que es crucial para crear fármacos enantioméricamente puros. Sirve como intermedio en la producción de antihistamínicos y agentes antialérgicos . Su estructura también se encuentra en el modafinilo, un medicamento que se utiliza para tratar los trastornos del sueño .
Catálisis en Química Orgánica
En la síntesis orgánica, este compuesto puede actuar como un catalizador quiral. Su capacidad para influir en el resultado estereoquímico de las reacciones lo hace valioso para producir enantiómeros específicos de una sustancia, lo cual es particularmente importante en la creación de fármacos y otras moléculas activas.
Ciencia de Materiales
Los derivados del compuesto se exploran por su potencial en la ciencia de los materiales, particularmente en el desarrollo de semiconductores orgánicos y diodos emisores de luz (LED). Sus análogos estructurales se han utilizado en el avance de los transistores de efecto de campo orgánico (OFET) y los OLED .
Estudios Biológicos
En la investigación biológica, los derivados de este compuesto pueden utilizarse para estudiar la interacción con las membranas biológicas o las proteínas debido a su naturaleza anfipática. Esto puede ayudar a comprender las interacciones fármaco-receptor y el desarrollo de nuevos agentes terapéuticos .
Investigación Química
Los investigadores utilizan este compuesto para explorar nuevas reacciones y vías químicas. Su estructura única permite la investigación de nuevas formaciones de enlaces y mecanismos de reacción, contribuyendo al avance del conocimiento de la química sintética .
Aplicaciones Industriales
Si bien las aplicaciones industriales específicas de este compuesto exacto no se informan ampliamente, los derivados de difenilmetanol estructuralmente relacionados se utilizan en la producción de agroquímicos, como grupos terminales en polimerizaciones y en la fabricación de poliuretanos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of “®-(1-Methylpyrrolidin-2-yl)diphenylmethanol” are currently unknown This compound, also known as “®-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine” or “[(2R)-1-methylpyrrolidin-2-yl]-diphenylmethanol”, is a complex molecule and its interaction with biological systems is likely multifaceted
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets of “®-(1-Methylpyrrolidin-2-yl)diphenylmethanol” are identified, it will be possible to map out the biochemical pathways involved and understand the compound’s impact on these pathways.
Result of Action
The molecular and cellular effects of “®-(1-Methylpyrrolidin-2-yl)diphenylmethanol” are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are not yet fully elucidated. Future research should aim to uncover these effects to provide a comprehensive understanding of the compound’s action.
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability . Factors such as temperature, pH, presence of other molecules, and cellular context can all impact the action of a compound.
Propiedades
IUPAC Name |
[(2R)-1-methylpyrrolidin-2-yl]-diphenylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJAGFLYYNXCAB-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144119-12-0 |
Source


|
| Record name | (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

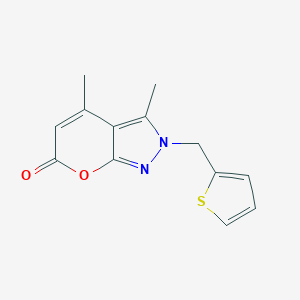

![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

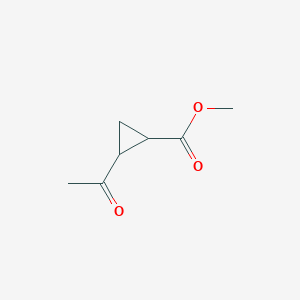

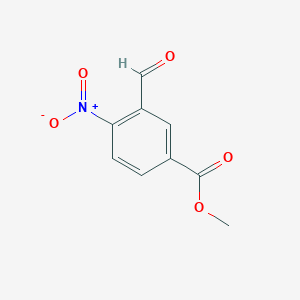





![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
